Cas no 864291-95-2 (4-Fluoro-1,4-bipiperidine dihydrochloride)

4-Fluoro-1,4-bipiperidine dihydrochloride is a fluorinated bipiperidine derivative commonly used as a versatile intermediate in pharmaceutical and organic synthesis. Its key advantages include the presence of a fluorine atom, which enhances metabolic stability and binding affinity in bioactive molecules, making it valuable for drug discovery. The dihydrochloride salt form improves solubility and handling properties, facilitating its use in reactions. This compound is particularly useful in the development of CNS-targeting agents and receptor modulators due to its structural flexibility. High purity and well-defined chemical properties ensure consistent performance in synthetic applications. Its stability under standard conditions further supports its utility in research and industrial settings.
4-Fluoro-1,4-bipiperidine dihydrochloride structure
864291-95-2 structure
Product Name:4-Fluoro-1,4-bipiperidine dihydrochloride
CAS No:864291-95-2
MF:C10H19FN2
MW:186.269665956497
MDL:MFCD23097075
CID:2189527
PubChem ID:53418783
Update Time:2025-11-06

4-Fluoro-1,4-bipiperidine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-Fluoro-1,4-bipiperidine dihydrochloride
    • 4-fluoro-1-piperidin-4-ylpiperidine,dihydrochloride
    • 864291-95-2
    • HCOPLSQKRZCIPU-UHFFFAOYSA-N
    • 4-fluoro-1,4'-bipiperidine
    • SCHEMBL2371666
    • 4-fluoro-1-piperidin-4-ylpiperidine
    • DB-106809
    • 4-Fluoro-1,4'-bipiperidine 2HCl
    • MDL: MFCD23097075
    • Inchi: 1S/C10H19FN2/c11-9-3-7-13(8-4-9)10-1-5-12-6-2-10/h9-10,12H,1-8H2
    • InChI Key: HCOPLSQKRZCIPU-UHFFFAOYSA-N
    • SMILES: FC1CCN(CC1)C1CCNCC1

Computed Properties

  • Exact Mass: 186.15322678g/mol
  • Monoisotopic Mass: 186.15322678g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 15.3Ų

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Additional information on 4-Fluoro-1,4-bipiperidine dihydrochloride

Introduction to 4-Fluoro-1,4-bipiperidine dihydrochloride (CAS No. 864291-95-2)

4-Fluoro-1,4-bipiperidine dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 864291-95-2, is a fluorinated bipiperidine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a fluorine substituent at the 4-position of a bipiperidine scaffold, which imparts unique electronic and steric properties conducive to biological activity. The dihydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of potential therapeutic agents.

The bipiperidine core is a privileged structure in drug discovery, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a fluorine atom at the 4-position modulates the pharmacokinetic and pharmacodynamic properties of the molecule, often improving metabolic stability and binding affinity. This modification has been widely explored in the development of central nervous system (CNS) drugs, where fluorinated bipiperidines exhibit promising activities as dopamine receptor modulators.

Recent advancements in computational chemistry and structure-based drug design have highlighted the significance of 4-Fluoro-1,4-bipiperidine dihydrochloride in virtual screening campaigns. Its scaffold has been utilized as a template for designing novel compounds targeting neurological disorders, including Parkinson's disease and schizophrenia. The fluorine atom's ability to engage in hydrogen bonding and π-stacking interactions with biological macromolecules has been leveraged to optimize lead compounds for better efficacy and reduced side effects.

In clinical research, derivatives of bipiperidine have shown potential as antipsychotic and antidepressant agents. For instance, 4-Fluoro-1,4-bipiperidine dihydrochloride has been investigated as a possible precursor for drugs that modulate serotonin and dopamine pathways. Preclinical studies have demonstrated its ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative conditions. The dihydrochloride salt form ensures consistent dosing and improved bioavailability, making it an attractive candidate for further development.

The synthesis of 4-Fluoro-1,4-bipiperidine dihydrochloride involves multi-step organic transformations, including nucleophilic substitution reactions on halogenated bipiperidine precursors followed by salt formation. The presence of the fluorine atom introduces synthetic challenges due to its high electronegativity and resistance to displacement by nucleophiles. However, modern synthetic methodologies have enabled efficient fluorination strategies, such as metal-catalyzed cross-coupling reactions, which have streamlined the production process.

From a medicinal chemistry perspective, the structural features of 4-Fluoro-1,4-bipiperidine dihydrochloride make it a versatile building block for drug discovery. Its dual piperidine rings provide multiple hydrogen bonding sites, allowing for favorable interactions with biological targets. Additionally, the fluorine substituent enhances lipophilicity while maintaining water solubility due to the salt form, balancing pharmacokinetic profiles effectively.

Emerging research suggests that fluorinated bipiperidines may also play a role in antiviral and anti-inflammatory therapies. The ability of these compounds to disrupt protein-protein interactions or inhibit viral enzymes has been explored in recent years. For example, derivatives of this scaffold have shown activity against influenza virus proteases, highlighting their potential beyond CNS applications.

The industrial production of 4-Fluoro-1,4-bipiperidine dihydrochloride adheres to stringent quality control measures to ensure purity and consistency. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to verify structural integrity and quantify impurities. These rigorous standards are essential for pharmaceutical applications where compound quality directly impacts therapeutic outcomes.

In conclusion,4-Fluoro-1,4-bipiperidine dihydrochloride (CAS No. 864291-95-2) represents a significant advancement in medicinal chemistry due to its structural versatility and biological activity. Its role as a key intermediate in drug development underscores its importance in addressing neurological and other therapeutic challenges. As research progresses, this compound will likely continue to inspire new discoveries in synthetic chemistry and pharmacology.

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